An In-depth Technical Guide on the Core Mechanism of Action of (5R)-Dinoprost Tromethamine
An In-depth Technical Guide on the Core Mechanism of Action of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: (5R)-Dinoprost tromethamine, the tromethamine salt of naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent with significant applications in reproductive medicine for both humans and animals.[1][2] Its primary utility lies in its ability to stimulate uterine smooth muscle contractions and to induce luteolysis (the regression of the corpus luteum).[3] This guide provides a detailed examination of its molecular mechanism of action, the associated signaling pathways, a summary of quantitative pharmacological data, and an overview of key experimental protocols used to elucidate its function.
Core Mechanism of Action
Dinoprost (B1670695) tromethamine functions as a potent agonist for the Prostaglandin F2α Receptor (FP receptor).[4] The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[5] The binding of dinoprost to this receptor on target cells initiates a cascade of intracellular events that mediate its diverse physiological effects.[6]
Receptor Binding and G Protein Activation
As a synthetic analogue of PGF2α, dinoprost mimics the action of the endogenous ligand.[1][7] Upon binding to the FP receptor, it induces a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. The primary signaling pathway for the uterotonic effects of dinoprost involves the activation of the Gq/11 family of G proteins.
Intracellular Signaling Cascade
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers:
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (or endoplasmic reticulum). This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Diacylglycerol (DAG): This lipid molecule remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
The sharp increase in intracellular calcium concentration is the central event that leads to the contraction of smooth muscle cells in the myometrium.[7] Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.[7]
Luteolytic Mechanism
In addition to its effects on smooth muscle, dinoprost is a powerful luteolytic agent, causing the functional and structural regression of the corpus luteum (CL).[1][2] This action is critical for its use in synchronizing estrus cycles in livestock.[1][6] The luteolytic process involves:
-
Inhibition of Progesterone (B1679170) Synthesis: PGF2α action on the CL inhibits steroidogenesis, leading to a rapid decline in progesterone production.[1][8]
-
Direct Cytotoxic Effects: PGF2α induces changes in blood flow to the CL and promotes apoptotic or necroptotic cell death pathways within luteal cells.[9]
-
Oxytocin (B344502) Feedback Loop: PGF2α stimulates the release of oxytocin, which in turn can further stimulate uterine PGF2α production, creating a positive feedback loop that ensures the complete regression of the CL.[8][10]
A secondary mechanism identified involves the Gα(s)-mediated regulation of the human prostaglandin transporter (hPGT).[11] Activation of the FP receptor can inhibit the intracellular import of prostaglandins, thereby increasing their availability to act on membrane receptors.[11]
Signaling Pathway Visualization
The following diagram illustrates the primary signaling cascade initiated by Dinoprost tromethamine binding to the FP receptor, leading to smooth muscle contraction and luteolysis.
Quantitative Pharmacological Data
The following tables summarize quantitative data from various studies investigating the effects of Dinoprost tromethamine.
Table 1: Hormonal and Physiological Responses to Dinoprost Tromethamine Administration in Dairy Cows
| Parameter | Dosage & Route | Observation | Time Point | Source |
|---|---|---|---|---|
| PGFM Concentration | 25 mg, Subcutaneous (SC) | Greater than IM administration | 15 to 90 min post-treatment | [12] |
| PGFM Concentration | 25 mg, Intramuscular (IM) | Lower than SC administration | 15 to 90 min post-treatment | [12] |
| Progesterone (P4) Conc. | 25 mg, SC vs. IM | No significant difference in decline between routes | During induced luteolysis | [12] |
| Progesterone (P4) Conc. | 2.5 mg, Intra-Corpus Luteum | Significant decrease vs. control | 0.5h & 1-4h post-injection | [9] |
| Progesterone (P4) Conc. | 5 mg, Intra-Corpus Luteum | Significant decrease vs. control | 0.5-0.75h & 2-4h post-injection | [9] |
| Oxytocin (OT) Conc. | 1.25 mg, Intra-Corpus Luteum | Significant increase vs. control | 0.25h to 0.5h post-injection | [9] |
| Oxytocin (OT) Conc. | 2.5 mg & 5 mg, Intra-CL | Significant increase vs. control | 0.25h to 0.75h post-injection | [9] |
| Estrus Response Rate | Recommended Dose | 92.7% (Experimental Setting) | Within 6 days of treatment | [13] |
| Estrus Response Rate | Recommended Dose | 65.7% (Field Setting) | Following treatment | [13] |
| Pregnancy Rate | Recommended Dose | 55.1% (Experimental Setting) | Within 6 days of treatment | [13] |
| Pregnancy Rate | Recommended Dose | 33.5% (Field Setting) | Within 6 days of treatment |[13] |
Table 2: Dosage Regimens in Experimental Studies
| Species | Application | Dosage Regimen | Route of Administration | Source |
|---|---|---|---|---|
| Human | Second-Trimester Abortion | 30 mg at hour 0, then 25 mg at hour 8, 24, 32 if needed | Intra-amniotic | [14] |
| Bovine | Luteolysis Synchronization | 25 mg (single dose) | Intramuscular (IM) or Subcutaneous (SC) | [12] |
| Bovine | Luteolysis (Experimental) | 1.25 mg, 2.5 mg, or 5 mg (single dose) | Intra-Corpus Luteum (Intra-CL) |[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols adapted from key studies on Dinoprost tromethamine.
Protocol: Evaluation of Luteal Regression in Lactating Dairy Cows
This protocol is based on a study comparing the effects of subcutaneous versus intramuscular administration of dinoprost.[12]
-
Animal Selection: Multiparous, lactating Holstein cows are synchronized using an Ovsynch protocol.
-
Catheterization: On day 6 of the protocol, cows are fitted with indwelling jugular catheters for frequent blood sampling.
-
Treatment Administration: On day 7, cows are randomly assigned to one of two treatment groups (n=6 per group):
-
Group 1 (IM): Receive 25 mg of dinoprost tromethamine via intramuscular injection in the semitendinosus muscle.
-
Group 2 (SC): Receive 25 mg of dinoprost tromethamine via subcutaneous injection in the neck.
-
-
Blood Sampling: Blood samples (10 mL) are collected into K2 EDTA-containing tubes at the following intervals post-treatment:
-
Every 15 minutes for the first 1.75 hours.
-
Every 2 hours for the next 46 hours.
-
Single samples at 60 and 72 hours.
-
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Hormone Analysis: Plasma samples are analyzed for concentrations of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), the primary metabolite of PGF2α, and progesterone (P4) using validated immunoassays.
-
Data Analysis: Hormone profiles over time are compared between the two administration routes. Luteal regression is defined as a progesterone concentration below a specific threshold (e.g., <1.0 ng/mL).
Protocol: Intra-Corpus Luteum (CL) Hormone Response Study
This protocol is adapted from a study investigating the direct effects of dinoprost on the corpus luteum in cows.[9]
-
Animal Selection: Non-lactating Polish Holstein-Friesian cows with confirmed regular estrous cycles are used. The experiment is conducted during the mid-luteal phase (days 8-12) of the estrous cycle.
-
Treatment Groups: Cows are randomly assigned to different treatment groups, including:
-
Control: Intra-CL injection of saline.
-
Intra-CL Dinoprost: Intra-CL injection of 1.25 mg, 2.5 mg, or 5 mg of dinoprost.
-
IM Dinoprost: Intramuscular injection of 25 mg of dinoprost (positive control).
-
-
Injection Procedure: The CL is located via transrectal ultrasonography. A needle is guided through the vaginal wall into the center of the CL for direct injection.
-
Blood Sampling: Blood samples are collected from the jugular vein (JV) at 0 (pre-treatment), 0.25, 0.5, 0.75, 1, 2, and 4 hours post-injection.
-
Sample Processing: Plasma is separated via centrifugation (1,500 x g, 15 min at 4°C) and stored at -20°C.
-
Hormone Analysis: Plasma concentrations of oxytocin (OT) and progesterone (P4) are determined using enzyme immunoassays.
-
Data Analysis: Changes in hormone concentrations from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA with repeated measures).
Experimental Workflow Visualization
The following diagram outlines the workflow for the bovine luteal regression study described in Protocol 4.1.
Conclusion
(5R)-Dinoprost tromethamine exerts its potent physiological effects primarily through agonist activity at the prostaglandin F2α (FP) receptor. The subsequent activation of the Gq/PLC/IP3 signaling pathway elevates intracellular calcium, leading to myometrial contraction. Concurrently, its action on the corpus luteum induces luteolysis by inhibiting progesterone synthesis and promoting cell regression. Understanding these detailed mechanisms, supported by quantitative data from controlled experiments, is essential for the continued optimization of its clinical and veterinary applications and for the development of novel therapeutics targeting the prostanoid signaling axis.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 7. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 8. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Comparison of Intra-CL Injection and Peripheral Application of Prostaglandin F2α Analog on Luteal Blood Flow and Secretory Function of the Bovine Corpus Luteum [frontiersin.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 14. Abortion and coagulation by prostaglandin. Intra-amniotic dinoprost tromethamine effect on the coagulation and fibrinolytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
